

Unveiling the Selectivity Profile of ENMD-2076: A Multi-Kinase Inhibitor

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| Compound Name: | ENMD-547 (hydrobromide) | |
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A comprehensive analysis of the cross-reactivity profile of ENMD-2076, a potent, orally bioavailable, multi-targeted kinase inhibitor, reveals a distinct selectivity for key kinases involved in cell proliferation and angiogenesis. Developed by EntreMed, Inc. (whose stock ticker is ENMD), this small molecule inhibitor, also known as ENMD-981693, has been evaluated for its inhibitory activity against a broad panel of kinases, demonstrating a unique mechanism of action that targets several pathways crucial for tumor growth and survival. This guide provides a detailed comparison of its activity across various receptors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Initial investigations into a compound referred to as "ENMD-547" suggest a likely reference to ENMD-2076, a lead compound from EntreMed. This conclusion is drawn from the common practice of associating company tickers with internal compound numbers. This guide will, therefore, focus on the well-documented cross-reactivity data for ENMD-2076.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below. The data highlights the potent and selective nature of ENMD-2076 against its







primary targets, Aurora A and Flt3, while also showing significant activity against a range of other kinases implicated in cancer progression.



| Target Kinase | IC50 (nM) | Kinase Family | Primary Function |
|---------------|-----------|-----------------------------|---|
| Flt3 | 1.86 | Receptor Tyrosine Kinase | Hematopoietic cell proliferation and differentiation |
| Aurora A | 14 | Serine/Threonine Kinase | Mitotic regulation, centrosome function |
| Src | 23 | Tyrosine Kinase | Cell growth, differentiation, and survival |
| VEGFR2 (KDR) | 40 | Receptor Tyrosine Kinase | Angiogenesis, vascular development |
| Flt4 (VEGFR3) | 56.4 | Receptor Tyrosine Kinase | Angiogenesis, lymphangiogenesis |
| FGFR1 | 58.2 | Receptor Tyrosine Kinase | Cell proliferation, differentiation, and angiogenesis |
| FGFR2 | 70.8 | Receptor Tyrosine Kinase | Cell proliferation, differentiation, and angiogenesis |
| c-Kit | ~100-350 | Receptor Tyrosine Kinase | Hematopoiesis, melanogenesis, and gametogenesis |
| Aurora B | 350 | Serine/Threonine Kinase | Mitotic regulation, chromosome segregation |
| PDGFRα | 92.7 | Receptor Tyrosine Kinase | Cell growth, proliferation, and differentiation |
| RET | >100 | Receptor Tyrosine Kinase | Neuronal development and survival |



| NTRK1 (TRKA) | >100 | Receptor Tyrosine Kinase | Neuronal development and survival |
|--------------|------|-----------------------------|---|
| CSF1R (FMS) | >100 | Receptor Tyrosine Kinase | Macrophage differentiation and function |

Data compiled from multiple preclinical studies.[1][2][3][4]

Experimental Protocols

The determination of the kinase inhibitory profile of ENMD-2076 was primarily conducted through in vitro kinase assays. A standardized methodology, often referred to as a "kinase panel screen," was employed to assess the compound's activity against a large number of purified kinases.

Kinase Inhibition Assay Protocol:

- Enzyme and Substrate Preparation: Recombinant human kinase enzymes were purified and prepared in a suitable assay buffer. Specific peptide or protein substrates for each kinase were also prepared.
- Compound Dilution: ENMD-2076 was serially diluted to create a range of concentrations to be tested. This is crucial for determining the IC50 value.
- Assay Reaction: The kinase, its specific substrate, and ATP (adenosine triphosphate) were combined in the wells of a microtiter plate. The ATP concentration was typically set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate measurement of inhibition.
- Incubation: The reaction mixtures were incubated at a controlled temperature to allow the kinase to phosphorylate its substrate.
- Detection of Phosphorylation: The level of substrate phosphorylation was quantified using various detection methods. A common method is the Z'-Lyte™ kinase assay, which utilizes



fluorescence resonance energy transfer (FRET) to measure the amount of phosphorylated substrate.

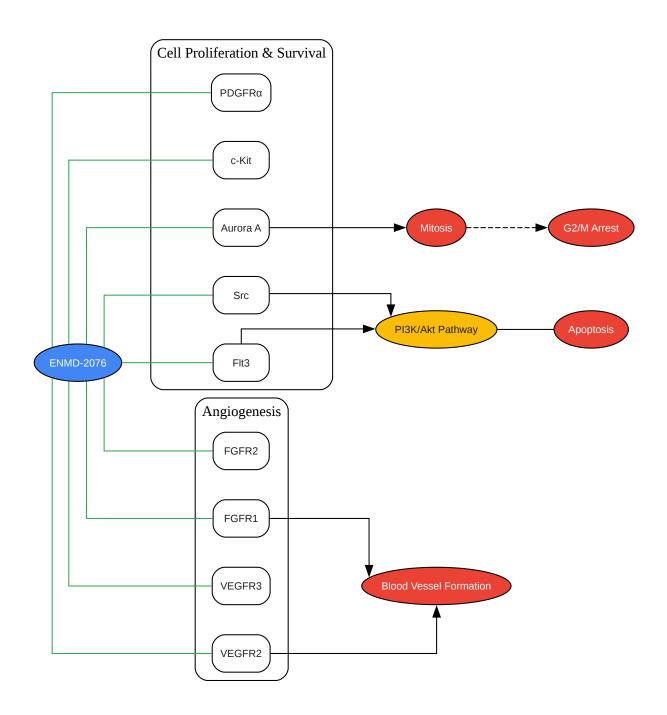
Data Analysis: The percentage of kinase inhibition for each concentration of ENMD-2076
was calculated relative to a control reaction without the inhibitor. The IC50 values were then
determined by fitting the dose-response data to a sigmoidal curve.

For cellular assays, human tumor cell lines were treated with varying concentrations of ENMD-2076 to determine its effect on cell viability and to confirm the inhibition of specific signaling pathways within a cellular context.[5]

Visualizing the Impact of ENMD-2076

The multi-targeted nature of ENMD-2076 allows it to simultaneously disrupt several key signaling pathways essential for cancer cell survival and proliferation.



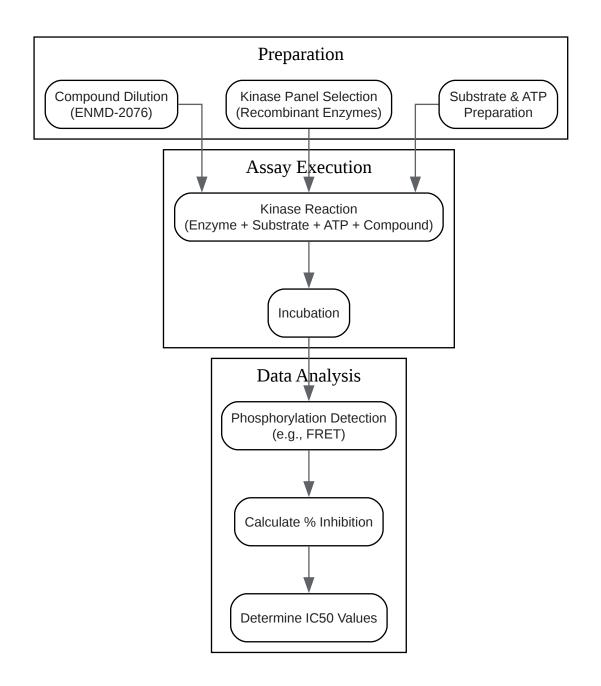


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Caption: Signaling pathways inhibited by ENMD-2076.



The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor like ENMD-2076.



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Caption: Experimental workflow for kinase inhibitor cross-reactivity screening.

In conclusion, the cross-reactivity profile of ENMD-2076 demonstrates its potent and multitargeted nature, with significant inhibitory activity against key kinases involved in both cell cycle



regulation and angiogenesis. This dual mechanism of action provides a strong rationale for its continued investigation as a therapeutic agent in various cancers. The detailed experimental data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology drug development.

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